molecular formula C9H11F B6177418 2-ethynyl-6-fluorospiro[3.3]heptane CAS No. 2715119-96-1

2-ethynyl-6-fluorospiro[3.3]heptane

Cat. No.: B6177418
CAS No.: 2715119-96-1
M. Wt: 138.2
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Preparation Methods

The synthesis of 2-ethynyl-6-fluorospiro[3.3]heptane typically involves the following steps:

Chemical Reactions Analysis

2-Ethynyl-6-fluorospiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to form alkanes.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethynyl-6-fluorospiro[3.3]heptane involves its interaction with specific molecular targets. The ethynyl group and fluorine atom contribute to its binding affinity and selectivity towards certain enzymes and receptors. The spirocyclic structure enhances its stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

2-Ethynyl-6-fluorospiro[3.3]heptane can be compared with other spirocyclic compounds such as:

Properties

CAS No.

2715119-96-1

Molecular Formula

C9H11F

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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